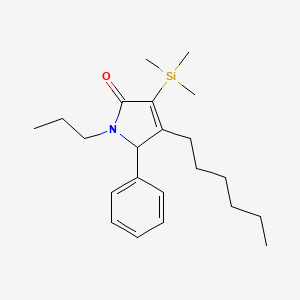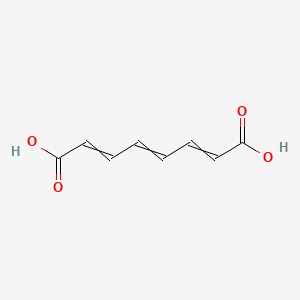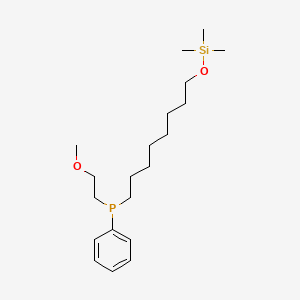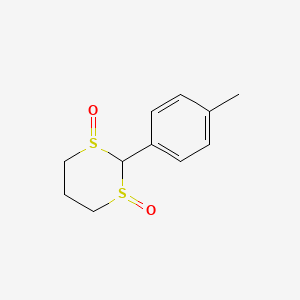![molecular formula C9H10ClNO2 B12566321 [6-(Chloromethyl)pyridin-2-YL]methyl acetate](/img/structure/B12566321.png)
[6-(Chloromethyl)pyridin-2-YL]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of [6-(Chloromethyl)pyridin-2-YL]methyl acetate typically involves the reaction of 6-(chloromethyl)pyridine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste .
Chemical Reactions Analysis
[6-(Chloromethyl)pyridin-2-YL]methyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acetic acid.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[6-(Chloromethyl)pyridin-2-YL]methyl acetate has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Mechanism of Action
The mechanism of action of [6-(Chloromethyl)pyridin-2-YL]methyl acetate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying these processes .
Comparison with Similar Compounds
Similar compounds to [6-(Chloromethyl)pyridin-2-YL]methyl acetate include:
6-(Bromomethyl)pyridin-2-YL methyl acetate: Similar structure but with a bromine atom instead of chlorine.
6-(Hydroxymethyl)pyridin-2-YL methyl acetate: Contains a hydroxymethyl group instead of a chloromethyl group.
6-(Methoxymethyl)pyridin-2-YL methyl acetate: Contains a methoxymethyl group instead of a chloromethyl group.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chloromethyl group, which allows for a wide range of chemical modifications and applications.
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
[6-(chloromethyl)pyridin-2-yl]methyl acetate |
InChI |
InChI=1S/C9H10ClNO2/c1-7(12)13-6-9-4-2-3-8(5-10)11-9/h2-4H,5-6H2,1H3 |
InChI Key |
BNSSWLIXKZLVDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=NC(=CC=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R)-oxan-2-yl]pyridin-1-ium](/img/structure/B12566239.png)
![1-Azabicyclo[2.2.2]octan-3-yl 2-methylprop-2-enoate](/img/structure/B12566245.png)
![2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate](/img/structure/B12566250.png)


![Methyl 2-[(trimethylsilyl)oxy]undecanoate](/img/structure/B12566272.png)

![1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene](/img/structure/B12566287.png)
![Ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate](/img/structure/B12566292.png)
![N-[(1E)-Ethylidene]-4-nitro-1H-imidazole-5-carboxamide](/img/structure/B12566294.png)


![tert-Butyl 15-(piperazin-1-yl)-4-oxa-3,8,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-8-carboxylate](/img/structure/B12566311.png)
![13-oxa-3,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),4,7,9,11,14,16-octaene](/img/structure/B12566328.png)
